Sra-737

Description

a CHK1 inhibitor; structure in first source

checkpoint kinase 1 inhibitor; structure in first source

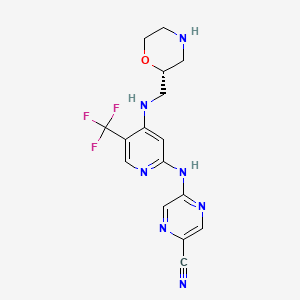

Structure

3D Structure

Propriétés

IUPAC Name |

5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYYWUUUGCNAHQ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489389-18-5 |

Source

|

| Record name | SRA-737 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489389185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRA-737 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SRA-737 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB6LNL4NF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SRA-737 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SRA-737 is a potent and selective, orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4] Chk1 is a critical serine/threonine kinase that functions as a master regulator of the DNA Damage Response (DDR), a network essential for maintaining genomic integrity.[3][5] In cancer cells, which are often characterized by high levels of intrinsic replication stress and genomic instability, there is a heightened dependency on Chk1 for survival.[1][6] SRA-737 leverages this dependency to induce selective cancer cell death, a concept known as synthetic lethality. This guide elucidates the core mechanism of action of SRA-737, details its effects on key signaling pathways, provides quantitative data on its activity, and outlines standard experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Chk1 and Abrogation of the G2/M Checkpoint

The primary mechanism of SRA-737 is the targeted inhibition of Chk1 kinase activity.[1][3] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required to activate the Cyclin-Dependent Kinase 1 (CDK1). This inactivation of Cdc25 leads to cell cycle arrest, typically at the G2/M transition, allowing time for DNA repair.[2]

SRA-737 binds to Chk1, preventing its activity and thereby abrogating the G2/M checkpoint.[2][3] This forces cancer cells, which often harbor significant DNA damage, to prematurely enter mitosis. This process, termed mitotic catastrophe, leads to apoptosis and cell death due to the inability to properly segregate damaged chromosomes.[3]

Signaling Pathways Modulated by SRA-737

The central pathway affected by SRA-737 is the ATR-Chk1 axis of the DNA Damage Response. By inhibiting Chk1, SRA-737 disrupts the downstream signaling cascade that controls cell cycle progression.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. Sierra Oncology Reports Encouraging Initial Progress from Ongoing Phase 1 Clinical Trials of Chk1 Inhibitor SRA737 [prnewswire.com]

- 5. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sierra Oncology Reports Preclinical Efficacy for Immunotherapy Combination with its Chk1 inhibitor SRA737 [prnewswire.com]

Sra-737: A Comprehensive Technical Guide to a First-in-Class Checkpoint Kinase 1 (CHK1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sra-737 is a potent, selective, and orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA Damage Response (DDR) network. By abrogating CHK1-mediated cell cycle arrest, Sra-737 selectively induces synthetic lethality in cancer cells characterized by high replication stress, a common feature of many malignancies. This document provides an in-depth technical overview of Sra-737, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays.

Introduction to Sra-737 and its Target: CHK1

Checkpoint Kinase 1 (CHK1) is a pivotal regulator of cell cycle progression and a central component of the DDR pathway. In response to DNA damage or replication stress, CHK1 is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, allowing time for DNA repair. Many cancer cells exhibit intrinsic replication stress due to oncogenic drivers (e.g., MYC, CCNE1 amplification) or mutations in DDR genes, leading to a heightened dependency on CHK1 for survival.[1]

Sra-737 (also known as CCT245737) exploits this dependency by selectively inhibiting CHK1, thereby preventing DNA damage repair and forcing cells with compromised genomes through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[2] This targeted approach offers the potential for both monotherapy efficacy in tumors with specific genetic backgrounds and synergistic activity with DNA-damaging agents and other targeted therapies.

Mechanism of Action

Sra-737 functions as an ATP-competitive inhibitor of CHK1. Its primary mechanism of action involves the following key steps:

-

Selective CHK1 Inhibition: Sra-737 potently and selectively binds to the ATP-binding pocket of CHK1, preventing its kinase activity.

-

Abrogation of G2/M Checkpoint: By inhibiting CHK1, Sra-737 prevents the phosphorylation and activation of its downstream targets, such as CDC25 phosphatases. This leads to the abrogation of the G2/M cell cycle checkpoint, which is crucial for preventing cells with damaged DNA from entering mitosis.

-

Induction of Synthetic Lethality: In cancer cells with high levels of replication stress, the inhibition of CHK1 leads to an accumulation of unrepaired DNA damage. The forced entry into mitosis with a damaged genome results in mitotic catastrophe and subsequent apoptotic cell death.[1]

Quantitative Data

In Vitro Potency and Selectivity

| Target | IC50 | Assay | Reference |

| CHK1 | 1.3 nM | Cell-free assay | [3] |

| CHK1 | 1.4 ± 0.3 nM | EZ Reader II assay | [4] |

| Cellular CHK1 | 30-220 nM | Mitosis Induction Assay | [3][4] |

| CDK1 | 1.26-2.44 µM | Not specified | [4] |

| CHK2 | 9.03 µM | Not specified | [4] |

| ERK8 | 130 nM | Kinase panel | [3] |

| PKD1 | 298 nM | Kinase panel | [3] |

| RSK1 | 362 nM | Kinase panel | [3] |

| RSK2 | 361 nM | Kinase panel | [3] |

Preclinical Pharmacokinetics (Mouse Model)

| Parameter | Value (10 mg/kg i.v.) | Value (10 mg/kg p.o.) | Reference |

| Peak Plasma Concentration (Cmax) | 4 µmol/L | Not specified | [4] |

| Half-life (t1/2) | 2.86 h | Not specified | [4] |

| Area Under the Curve (AUC0-∞) | 9.96 µmol.h/L | 10.4 µmol.h/L | [4] |

| Plasma Clearance | 2.1 L/h/kg | Not specified | [4] |

| Volume of Distribution | 0.19 L | Not specified | [4] |

| Oral Bioavailability (F) | - | 105% | [4] |

Clinical Trial Data

Sra-737 Monotherapy (NCT02797964) [2][5][6]

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 1000 mg/day |

| Recommended Phase 2 Dose (RP2D) | 800 mg/day |

| Cmax at 1000 mg QD | 2391 ng/mL |

| AUC0-24 at 1000 mg QD | 26795 ng∙h/mL |

| Cmin at 1000 mg QD | 411 ng/mL |

| Common Adverse Events (Grade 1-2) | Diarrhea (70%), Nausea (64%), Vomiting (51%), Fatigue (47%) |

| Dose Limiting Toxicities | Gastrointestinal intolerability, thrombocytopenia |

Sra-737 with Low-Dose Gemcitabine (NCT02797977) [7][8][9]

| Parameter | Value |

| Recommended Phase 2 Dose (RP2D) | Sra-737 500 mg + Gemcitabine 250 mg/m² |

| Overall Response Rate (ORR) | 10.8% |

| ORR in Anogenital Cancer | 25% |

| Common Adverse Events (Grade ≥3 at RP2D) | Anemia (11.7%), Neutropenia (16.7%), Thrombocytopenia (10.0%) |

Signaling Pathways and Synergistic Combinations

DNA Damage Response Pathway

Sra-737's primary therapeutic effect is mediated through the disruption of the DNA Damage Response (DDR) pathway.

Caption: Sra-737 inhibits CHK1, preventing G2/M arrest and promoting mitotic catastrophe.

Synergy with PARP Inhibitors

Sra-737 exhibits synergistic activity with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib and niraparib.[10][11][12] This combination induces a more profound level of DNA damage and cell death.

Caption: Sra-737 and PARP inhibitors synergistically induce DNA damage, leading to cell death.

Activation of the STING Pathway

Preclinical studies have shown that Sra-737 can activate the innate immune signaling STING (Stimulator of Interferon Genes) pathway, suggesting a potential role in modulating the tumor microenvironment and enhancing immunotherapy responses.[13]

Caption: Sra-737 can induce cytosolic dsDNA, leading to STING pathway activation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EZ Reader II Assay)

This protocol outlines a general procedure for determining the in vitro potency of Sra-737 against CHK1 using a mobility shift assay.

-

Reagent Preparation:

-

Prepare a 2X kinase reaction buffer.

-

Prepare a 2X solution of the CHK1 enzyme in reaction buffer.

-

Prepare a 2X solution of a fluorescently labeled peptide substrate and ATP in reaction buffer.

-

Prepare serial dilutions of Sra-737 in DMSO, followed by a further dilution in reaction buffer.

-

-

Assay Procedure:

-

Add the Sra-737 dilutions or DMSO (vehicle control) to a 384-well plate.

-

Add the 2X CHK1 enzyme solution to all wells except the negative control wells.

-

Incubate for a pre-determined time at room temperature.

-

Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a termination buffer containing EDTA.

-

-

Data Acquisition and Analysis:

-

Read the plate on a PerkinElmer EZ Reader II instrument, which measures the ratio of phosphorylated to unphosphorylated substrate based on their different electrophoretic mobilities.

-

Calculate the percentage of inhibition for each Sra-737 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability Assay (Sulforhodamine B Assay)

This protocol describes a method for assessing the cytotoxic effects of Sra-737 on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with serial dilutions of Sra-737 for a specified duration (e.g., 72-96 hours). Include a vehicle control (DMSO).

-

-

Cell Fixation:

-

Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability for each Sra-737 concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

-

Western Blot Analysis for STING Pathway Activation

This protocol outlines the detection of key phosphorylated proteins in the STING pathway following Sra-737 treatment.

-

Cell Lysis:

-

Treat cells with Sra-737 for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Clinical Development Workflow

The clinical development of Sra-737 has followed a structured path, from dose-escalation studies to cohort expansions in genetically defined patient populations.

Caption: A simplified workflow of the Phase 1/2 clinical trials for Sra-737.

Conclusion

Sra-737 is a promising, first-in-class CHK1 inhibitor with a well-defined mechanism of action and a strong rationale for its use in cancers with high replication stress. Preclinical data have demonstrated its potent and selective activity, and early clinical trials have established its safety profile and recommended dose for further investigation. The synergistic potential of Sra-737 with other DNA-damaging agents and targeted therapies, as well as its ability to modulate the tumor immune microenvironment, warrants continued clinical development. This technical guide provides a comprehensive resource for researchers and clinicians interested in the ongoing evaluation and potential future applications of Sra-737 in oncology.

References

- 1. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 2. tandfonline.com [tandfonline.com]

- 3. agilent.com [agilent.com]

- 4. benchchem.com [benchchem.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. 2.7. Sulforhodamine B (SRB) Cell Viability Assay [bio-protocol.org]

- 9. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 12. ichor.bio [ichor.bio]

- 13. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]

SRA-737: A Technical Guide to a Selective CHK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA-737, also known as CCT245737, is a potent and selective, orally bioavailable small molecule inhibitor of Checkpoint kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine kinase and a key regulator of the DNA Damage Response (DDR) pathway, playing a central role in cell cycle checkpoint control.[1][4] In cancer cells, which often exhibit increased intrinsic replication stress due to oncogenic drivers or defects in DNA repair machinery, there is a heightened dependency on CHK1 for survival.[4] This dependency presents a therapeutic window for CHK1 inhibitors like SRA-737, which can induce synthetic lethality in tumor cells.[4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of SRA-737.

Discovery and Development

SRA-737 was discovered through a collaboration between Sareum and the Institute of Cancer Research, with funding from Cancer Research UK.[5] It was identified as a potent and selective CHK1 inhibitor with favorable pharmacokinetic properties, including high oral bioavailability.[3] Preclinical development demonstrated its ability to abrogate DNA damage-induced cell cycle arrest and potentiate the cytotoxicity of DNA-damaging agents.[3][4] Subsequently, SRA-737 has been evaluated in Phase 1 and 2 clinical trials as both a monotherapy and in combination with other agents, such as the chemotherapeutic drug gemcitabine.[5][6][7][8]

Mechanism of Action

SRA-737 selectively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity.[4] This prevents the CHK1-mediated phosphorylation of its downstream targets, which are crucial for instituting cell cycle arrest in response to DNA damage or replication stress.[4] By abrogating the S and G2/M checkpoints, SRA-737 forces cancer cells with a high level of DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4][9] This mechanism of action is particularly effective in cancer cells with a compromised G1 checkpoint, often due to mutations in TP53, as they are more reliant on the S and G2/M checkpoints for survival.[9]

Signaling Pathway

The ATR-CHK1 signaling pathway is a critical component of the DNA damage response. Upon replication stress, characterized by the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA), the ATR kinase is recruited and activated.[1][10] Activated ATR then phosphorylates and activates CHK1.[10][11] CHK1, in turn, phosphorylates a range of downstream effectors, including the Cdc25 family of phosphatases, which leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.[10] This provides time for DNA repair to occur. Inhibition of CHK1 by SRA-737 disrupts this signaling cascade, preventing cell cycle arrest and promoting the accumulation of lethal DNA damage.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status [explorationpub.com]

- 6. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer. — Department of Oncology [oncology.ox.ac.uk]

- 7. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

SRA-737: A Selective CHK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SRA-737, also known as CCT245737, is a potent and selective, orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] By targeting CHK1, SRA-737 disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[2] This is particularly effective in tumors with high replication stress, often driven by specific oncogenic mutations. This guide provides a comprehensive overview of SRA-737, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to CHK1 and its Role in Cancer

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[3] It is a key transducer in the ATR-CHK1 signaling pathway, which is activated in response to single-stranded DNA breaks and replication stress.[4] Upon activation by ATR, CHK1 phosphorylates a variety of downstream substrates, including CDC25 phosphatases, to induce cell cycle arrest, primarily at the G2/M and S phases.[5][6] This pause allows time for DNA repair, preventing the propagation of damaged DNA to daughter cells.

Many cancer cells exhibit increased reliance on the CHK1-mediated checkpoint due to factors such as oncogene-induced replication stress and defects in other cell cycle checkpoints, like the G1 checkpoint.[5][7] This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 in such cancer cells can lead to the abrogation of cell cycle arrest, forcing cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which ultimately results in cell death.[7]

SRA-737: Mechanism of Action and Preclinical Profile

SRA-737 is a highly selective inhibitor of CHK1.[8][9] Its mechanism of action involves binding to the ATP-binding pocket of CHK1, thereby preventing its kinase activity.[2] This inhibition abrogates the repair of damaged DNA, leading to an accumulation of DNA damage, inhibition of cell cycle arrest, and induction of apoptosis.[2] SRA-737 has shown potential as a monotherapy in cancers with high intrinsic replication stress and as a chemosensitization agent when used in combination with DNA-damaging chemotherapies.[2][10]

Potency and Selectivity

SRA-737 is a potent inhibitor of human CHK1 with a high degree of selectivity against other kinases, including the functionally related CHK2 and cyclin-dependent kinases (CDKs).

| Parameter | Value | Assay | Reference |

| CHK1 IC50 | 1.3 nM | - | [8] |

| CHK1 IC50 | 1.4 ± 0.3 nM | EZ Reader II assay | [9] |

| Cellular CHK1 Activity IC50 | 30-220 nM | - | [9] |

| Selectivity vs. CDK1 | >1000-fold | - | [9] |

| Selectivity vs. CHK2 | >1000-fold | - | [9] |

| Selectivity vs. other kinases (ERK8, PKD1, RSK1/2) | >90-fold | - | [9] |

Pharmacokinetics

Preclinical studies in mice have demonstrated that SRA-737 has excellent oral bioavailability and achieves significant tumor exposure.

| Parameter | Value | Species | Dose | Reference |

| Oral Bioavailability (F) | 105% | Mouse (BALB/c) | 10 mg/kg | [9] |

| Peak Plasma Concentration (Cmax) | 4 µmol/L | Mouse (BALB/c) | 10 mg/kg (i.v.) | [9] |

| Half-life (t1/2) | 2.86 h | Mouse (BALB/c) | 10 mg/kg (i.v.) | [9] |

| AUC0-∞ | 9.96 µmol·h/L | Mouse (BALB/c) | 10 mg/kg (i.v.) | [9] |

| AUC0-∞ | 10.4 µmol·h/L | Mouse (BALB/c) | 10 mg/kg (oral) | [9] |

| Plasma Clearance | 2.1 L/h/kg | Mouse (BALB/c) | 10 mg/kg (i.v.) | [9] |

| Volume of Distribution | 0.19 L | Mouse (BALB/c) | 10 mg/kg (i.v.) | [9] |

Clinical Development of SRA-737

SRA-737 has been evaluated in Phase I/II clinical trials as both a monotherapy and in combination with other agents, most notably low-dose gemcitabine.

Monotherapy

A first-in-human Phase I/II trial (NCT02797964) evaluated SRA-737 as a monotherapy in patients with advanced solid tumors.[11][12][13]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 1000 mg once daily (QD) | [11][12] |

| Recommended Phase 2 Dose (RP2D) | 800 mg QD | [11][12] |

| Dose-Limiting Toxicities (DLTs) | Gastrointestinal events, neutropenia, thrombocytopenia (at 1000-1300 mg QD) | [12] |

| Common Adverse Events (all grades) | Diarrhea (70%), nausea (64%), vomiting (51%), fatigue (47%) | [11] |

| Pharmacokinetics (at 1000 mg QD) | Cmax: 2391 ng/mL; AUC0-24: 26795 ng∙h/mL; Cmin: 411 ng/mL | [11] |

| Pharmacokinetics (at 800 mg QD) | Mean Cmin: 312 ng/mL (546 nM) | [12] |

| Clinical Activity | No partial or complete responses observed | [12] |

Combination Therapy with Gemcitabine

A Phase I/II trial (NCT02797977) investigated SRA-737 in combination with low-dose gemcitabine in patients with advanced solid tumors.[14][15][16][17][18] The rationale for this combination is that low-dose gemcitabine induces replication stress, making cancer cells more susceptible to CHK1 inhibition.[10][15]

| Parameter | Value | Reference |

| Recommended Phase 2 Dose (RP2D) | 500 mg SRA-737 with 250 mg/m² gemcitabine | [14][15][18] |

| Common Adverse Events (all grades) | Nausea (61.5%), vomiting (54.5%), fatigue (51.0%), diarrhea (49.0%), anemia (45.5%) | [14] |

| Grade ≥3 Adverse Events (at RP2D) | Anemia (11.7%), neutropenia (16.7%), thrombocytopenia (10.0%) | [15][18] |

| Overall Response Rate (ORR) | 10.8% | [14][15][18] |

| ORR in Anogenital Cancer | 25% | [14][15][18] |

| Tumor Types with Partial Responses | Anogenital cancer, cervical cancer, high-grade serous ovarian cancer, rectal cancer, small cell lung cancer | [14][15][18] |

The combination of SRA-737 with low-dose gemcitabine was well-tolerated and demonstrated promising clinical activity in several tumor types.[14][18]

Signaling Pathways and Experimental Workflows

CHK1 Signaling Pathway

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway and the mechanism of action of SRA-737.

Caption: CHK1 signaling pathway and SRA-737's point of intervention.

Experimental Workflow for SRA-737 Evaluation

This diagram outlines a typical experimental workflow for characterizing a CHK1 inhibitor like SRA-737.

Caption: Standard workflow for preclinical evaluation of a CHK1 inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of SRA-737 on the enzymatic activity of purified CHK1 kinase.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of SRA-737 against CHK1.

-

Materials:

-

Recombinant human CHK1 enzyme

-

Kinase buffer

-

ATP

-

CHK1 substrate (e.g., synthetic peptide)

-

SRA-737 (or other test compound)

-

Kinase detection reagent (e.g., ADP-Glo™)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of SRA-737 in DMSO.

-

Add the diluted inhibitor to the wells of a 384-well plate.

-

Add the CHK1 enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.[19]

-

Cell Viability Assay (e.g., Sulforhodamine B Assay)

This assay determines the effect of SRA-737 on the proliferation of cancer cell lines.

-

Objective: To determine the concentration of SRA-737 that causes 50% inhibition of cell growth (GI50).

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

SRA-737

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of SRA-737 for a specified duration (e.g., 96 hours).

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI50 value from the dose-response curve.[9]

-

Western Blot Analysis

This technique is used to assess the effect of SRA-737 on the phosphorylation of CHK1 and its downstream targets, as well as markers of DNA damage and apoptosis.

-

Objective: To confirm the mechanism of action of SRA-737 in cells.

-

Materials:

-

Cancer cell lines

-

SRA-737

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-CHK1, anti-total CHK1, anti-γH2AX, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells and treat with SRA-737 for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate.[20][21]

-

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with SRA-737.

-

Objective: To determine if SRA-737 abrogates cell cycle checkpoints.

-

Materials:

-

Cancer cell lines

-

SRA-737

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with SRA-737.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the cells to remove ethanol and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[20]

-

Conclusion

SRA-737 is a potent and selective CHK1 inhibitor with a well-defined mechanism of action. While it has shown limited efficacy as a monotherapy, its combination with agents that induce replication stress, such as low-dose gemcitabine, has demonstrated promising clinical activity in various solid tumors. The preclinical data and clinical trial results presented in this guide provide a strong rationale for the continued investigation of SRA-737 in combination therapies for the treatment of cancer. The detailed experimental protocols offer a framework for researchers to further explore the therapeutic potential of SRA-737 and other CHK1 inhibitors.

References

- 1. Sra-737 | C16H16F3N7O | CID 72165232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Sierra Oncology Reports Preclinical Data for its Chk1 Inhibitor SRA737 Supporting its Ongoing Clinical Development Strategy - BioSpace [biospace.com]

- 11. ascopubs.org [ascopubs.org]

- 12. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer. — Department of Oncology [oncology.ox.ac.uk]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. aacrjournals.org [aacrjournals.org]

- 18. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

SRA-737 Target Validation in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation for SRA-737, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in the context of oncology. It details the mechanism of action, preclinical and clinical data, and the experimental protocols used to validate its therapeutic potential.

Core Concept: Exploiting Cancer's Achilles' Heel

Cancer cells are often characterized by rapid, uncontrolled proliferation, which leads to an accumulation of DNA damage and a state of heightened replication stress.[1] To survive this intrinsic genomic instability, many cancer cells become heavily reliant on the DNA Damage Response (DDR) pathway, particularly the G2/M cell cycle checkpoint, which is controlled by the serine/threonine kinase CHK1.[2][3]

SRA-737 is an orally bioavailable small molecule that selectively inhibits CHK1.[2][4] By inhibiting CHK1, SRA-737 prevents cancer cells from arresting their cell cycle to repair DNA damage. This forces the cells to enter mitosis prematurely with damaged DNA, leading to a catastrophic cellular event known as mitotic catastrophe and subsequent cell death (apoptosis).[2] This targeted approach is particularly effective in tumors with existing defects in other cell cycle checkpoints, such as those with p53 mutations, creating a synthetic lethal interaction.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of SRA-737.

Table 1: Preclinical Potency and Selectivity of SRA-737

| Parameter | Value | Notes |

| CHK1 IC50 | 1.3 - 1.4 nM | In vitro kinase assay.[5][6] |

| Cellular CHK1 Activity IC50 | 30 - 220 nM | Mitosis Induction Assay in various human tumor cell lines.[5] |

| Selectivity vs. CHK2 | >1,000-fold | [5] |

| Selectivity vs. CDK1 | >1,000-fold | [5] |

| Mouse Oral Bioavailability | 100% | [5] |

Table 2: SRA-737 Monotherapy Phase 1/2 Clinical Trial (NCT02797964) Key Data

| Parameter | Value | Notes |

| Maximum Tolerated Dose (MTD) | 1000 mg once daily (QD) | [7][8] |

| Recommended Phase 2 Dose (RP2D) | 800 mg QD | [7][8] |

| Common Toxicities (Grade 1-2) | Diarrhea, nausea, vomiting | [7] |

| Dose-Limiting Toxicities (at 1000 & 1300 mg QD) | Gastrointestinal events, neutropenia, thrombocytopenia | [7] |

| Objective Responses | No complete or partial responses observed in monotherapy. | [7] |

Table 3: SRA-737 with Low-Dose Gemcitabine Phase 1/2 Trial (NCT02797977) Key Data

| Parameter | Value | Notes |

| Recommended Phase 2 Dose (RP2D) | 500 mg SRA-737 with 250 mg/m² gemcitabine | [7] |

| Common Toxicities (Grade 1-2) | Nausea, vomiting, fatigue, diarrhea | |

| Grade ≥3 Hematological Toxicities (at RP2D) | Anemia (11.7%), Neutropenia (16.7%), Thrombocytopenia (10%) | [7] |

| Overall Objective Response Rate (ORR) | 10.8% | |

| ORR in Anogenital Cancer | 25% |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of CHK1 in the DNA damage response and the mechanism by which SRA-737 induces synthetic lethality in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of SRA-737 are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the growth-inhibitory effects of SRA-737 on cancer cell lines.

Protocol:

-

Cell Plating: Seed cancer cells in 96-well microtiter plates at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of SRA-737 (or vehicle control) and incubate for 96 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry completely.[9]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid and air dry.[9]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[9]

-

Absorbance Measurement: Measure the optical density at 565 nm using a microplate reader.

-

Data Analysis: Calculate the drug concentration that causes 50% inhibition of cell proliferation (GI50).

Mitosis Induction Assay (G2/M Checkpoint Abrogation)

This assay measures the ability of SRA-737 to override a DNA damage-induced G2/M checkpoint, forcing cells into mitosis. This is a functional measure of intracellular CHK1 inhibition.

Protocol:

-

Cell Seeding and Synchronization: Seed cells in a suitable format (e.g., 6-well plates or chamber slides). Induce a G2/M arrest by treating with a DNA damaging agent (e.g., etoposide or gemcitabine) for a predetermined time.

-

CHK1 Inhibition: Treat the G2/M-arrested cells with varying concentrations of SRA-737 for 4-8 hours.

-

Cell Fixation and Permeabilization:

-

For Flow Cytometry : Harvest cells, fix in 70% ethanol, and permeabilize with 0.25% Triton X-100.

-

For Immunofluorescence : Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

-

-

Staining:

-

Flow Cytometry: Stain cells with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA dye like propidium iodide.

-

Immunofluorescence: Stain with a primary antibody against phospho-histone H3 (Ser10) followed by a fluorescently labeled secondary antibody, and a nuclear counterstain like DAPI.

-

-

Analysis:

-

Flow Cytometry: Quantify the percentage of phospho-histone H3 positive cells within the 4N (G2/M) population.

-

Immunofluorescence: Determine the mitotic index by visually counting the percentage of phospho-histone H3 positive cells.

-

-

Data Interpretation: An increase in the mitotic index in SRA-737-treated cells compared to the DNA damage-only control indicates abrogation of the G2/M checkpoint.

Western Blot Analysis of CHK1 Pathway Modulation

This method is used to detect changes in the phosphorylation status of CHK1 and its downstream targets, confirming the on-target effect of SRA-737.

Protocol:

-

Sample Preparation: Treat cells with a DNA damaging agent in the presence or absence of SRA-737. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CHK1, phospho-CHK1 (Ser345), and γH2AX (a marker of DNA double-strand breaks) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and a digital imaging system.

-

Analysis: Quantify band intensities using densitometry software. A decrease in phospho-CHK1 levels upon SRA-737 treatment confirms target engagement.

Experimental and Clinical Workflows

The following diagrams illustrate a typical preclinical experimental workflow for evaluating a CHK1 inhibitor and the design of the SRA-737 clinical trials.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. bio-rad.com [bio-rad.com]

- 4. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]

- 8. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Preclinical Profile of SRA-737: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA-737 is a potent and selective, orally bioavailable inhibitor of Checkpoint kinase 1 (Chk1), a critical component of the DNA Damage Response (DDR) network.[1][2][3] In cancer cells, which often exhibit increased intrinsic replication stress due to oncogenic drivers (e.g., MYC, CCNE1) or defects in DNA repair machinery, the reliance on Chk1 for survival is heightened.[4][5] This dependency creates a therapeutic window for Chk1 inhibitors like SRA-737, which can induce synthetic lethality in tumor cells with specific genetic aberrations.[4][5] This technical guide provides a comprehensive overview of the preclinical data for SRA-737, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and combination strategies.

Mechanism of Action

SRA-737 is an ATP-competitive inhibitor of Chk1.[2][6] By inhibiting Chk1, SRA-737 abrogates the S and G2/M cell cycle checkpoints, preventing cancer cells from repairing DNA damage and leading to mitotic catastrophe and apoptosis.[2][7] SRA-737 demonstrates high selectivity for Chk1 over other kinases, including the functionally related Chk2 and cyclin-dependent kinases (CDKs).[1][2]

The proposed mechanism of action involves the inhibition of Chk1's role in stabilizing replication forks and preventing premature entry into mitosis in the presence of DNA damage. This leads to an accumulation of DNA damage, ultimately resulting in cell death.[2][7]

Signaling Pathway

dot

Caption: CHK1 Signaling Pathway Inhibition by SRA-737.

Quantitative Data

In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) | Selectivity vs. CHK1 | Reference |

| CHK1 | 1.3 - 1.4 | - | [1][2][8] |

| CHK2 | 9030 | >1000-fold | [1][2] |

| CDK1 | 1260 - 2440 | >1000-fold | [1][2] |

| ERK8 | 130 | >90-fold | [1][8] |

| PKD1 | 298 | >90-fold | [1][8] |

| RSK1 | 362 | >90-fold | [1][8] |

| RSK2 | 361 | >90-fold | [1][8] |

In Vitro Cellular Activity

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay | Reference |

| HT29 | Colon Cancer | 30 - 220 (MIA) | Mitosis Induction Assay | [1][2][9] |

| SW620 | Colon Cancer | 30 - 220 (MIA) | Mitosis Induction Assay | [1][2][9] |

| MiaPaCa-2 | Pancreatic Cancer | 30 - 220 (MIA) | Mitosis Induction Assay | [1][2][9] |

| Calu6 | Non-Small Cell Lung Cancer | 30 - 220 (MIA) | Mitosis Induction Assay | [1][2][9] |

| Multiple SCLC lines | Small Cell Lung Cancer | Sensitive: <5000 | Proliferation Assay | [5] |

| SW1990 | Pancreatic Cancer | 700 | Proliferation Assay | [5] |

| SNU-C1 | Colon Cancer | 1300 | Proliferation Assay | [5] |

| 5637 | Bladder Cancer | 2100 | Proliferation Assay | [5] |

| A549, Calu1, H1299, etc. | Non-Small Cell Lung Cancer | 800 - >9600 | Proliferation Assay | [5] |

In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability (F) | ~100% | 10 mg/kg p.o. | [1][2] |

| Peak Plasma Concentration (Cmax) | 4 µmol/L | 10 mg/kg i.v. | [1][2] |

| Half-life (t1/2) | 2.86 h | 10 mg/kg i.v. | [1][2] |

| AUC0-∞ | 9.96 µmol.h/L | 10 mg/kg i.v. | [1][2] |

| AUC0-∞ | 10.4 µmol.h/L | 10 mg/kg p.o. | [1][2] |

| Plasma Clearance | 2.1 L/h/kg | 10 mg/kg i.v. | [1][2] |

| Volume of Distribution | 0.19 L | 10 mg/kg i.v. | [1][2] |

Preclinical Efficacy

Monotherapy

SRA-737 has demonstrated significant single-agent activity in preclinical models with high levels of intrinsic replication stress.[1][5] In a MYC-driven mouse model of B-cell lymphoma, SRA-737 monotherapy showed significant antitumor activity.[1][2] Furthermore, in patient-derived xenograft (PDX) models of high-grade serous ovarian cancer (HGSOC) with CCNE1 amplification, a driver of replication stress, SRA-737 treatment resulted in dose-dependent tumor regression.[5][10] These models were notably resistant to platinum-based therapy and PARP inhibitors.[5][10]

Combination Therapy

The preclinical rationale for combining SRA-737 with other agents is to enhance DNA damage or replication stress, thereby increasing the reliance of cancer cells on Chk1 and sensitizing them to its inhibition.

Gemcitabine is a nucleoside analog that induces replication stress by depleting deoxynucleotide pools and causing DNA damage.[11][12] Preclinical studies have shown that SRA-737 synergizes with low, sub-therapeutic doses of gemcitabine to induce replication catastrophe and tumor cell death in a broad panel of cancer cell lines.[11][13] This combination was effective in gemcitabine-resistant bladder cancer PDX models and showed anti-tumor activity in colorectal adenocarcinoma and osteosarcoma xenografts.[11] The dosing regimen in preclinical models that demonstrated maximum efficacy involved administering SRA-737 16-24 hours after gemcitabine.[12][14]

PARP inhibitors trap PARP on DNA and prevent the repair of single-strand breaks, which can lead to double-strand breaks during replication, a source of replication stress.[10][15] SRA-737 has been shown to synergize with PARP inhibitors like olaparib and niraparib to kill ovarian and breast cancer cells.[10][15][16] This combination was also effective in PARPi-resistant HGSOC models, including those with BRCA1/2 mutations and CCNE1 amplification, leading to increased tumor regression in PDX models.[15][17][18] The mechanism of synergy involves increased replication stress and apoptosis.[15]

Preclinical evidence suggests that SRA-737 can modulate the tumor immune microenvironment.[5][17] SRA-737 has been shown to activate the innate immune signaling STING pathway, leading to the production of type I interferons and inflammatory chemokines.[5][16][19] In a small cell lung cancer (SCLC) model, the combination of SRA-737 with an anti-PD-L1 antibody resulted in complete tumor growth inhibition.[5] A triple combination of SRA-737, low-dose gemcitabine, and anti-PD-L1 showed profound synergy, leading to durable tumor regressions in an SCLC model.[8][17] This triple therapy was associated with an increase in anti-tumorigenic CD8+ T cells, dendritic cells, and M1 macrophages, and a decrease in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs).[5][8][17]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Proliferation

This assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[1][12][14][20]

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat cells with various concentrations of SRA-737 for a specified period (e.g., 96 hours).

-

Fixation: Fix the cells by gently adding cold 10-50% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1][12][14]

-

Washing: Wash the plates five times with 1% (v/v) acetic acid or water to remove TCA.[14]

-

Staining: Stain the fixed cells with 0.04-0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1][12][14]

-

Washing: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[14]

-

Solubilization: Air-dry the plates and then dissolve the protein-bound dye in 10 mM Tris base solution (pH 10.5).[12][14]

-

Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[12][14][20]

dot

Caption: Workflow for the Sulforhodamine B (SRB) Assay.

Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of human colon adenocarcinoma Caco-2 cells.[1][4][21][22]

-

Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[21][23]

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[22][23]

-

Transport Experiment:

-

For apical-to-basolateral (A-B) transport, add the test compound (e.g., SRA-737) to the apical compartment and measure its appearance in the basolateral compartment over time.[4][22]

-

For basolateral-to-apical (B-A) transport, add the test compound to the basolateral compartment and measure its appearance in the apical compartment.[4][22]

-

-

Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.[22]

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess if the compound is a substrate for efflux transporters.[23][24]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status [explorationpub.com]

- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 5. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CHEK1 - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The CHK1 inhibitor SRA737 synergizes with PARP1 inhibitors to kill carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sierra Oncology Reports Preclinical Data for its Chk1 Inhibitor SRA737 Supporting its Ongoing Clinical Development Strategy [prnewswire.com]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 13. Sierra Oncology Reports Preclinical Data for its Chk1 Inhibitor SRA737 Supporting its Ongoing Clinical Development Strategy - BioSpace [biospace.com]

- 14. benchchem.com [benchchem.com]

- 15. CHK1 inhibitor SRA737 is active in PARP inhibitor resistant and CCNE1 amplified ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1stoncology.com [1stoncology.com]

- 17. Combination Treatment of the Oral CHK1 Inhibitor, SRA737, and Low-Dose Gemcitabine Enhances the Effect of Programmed Death Ligand 1 Blockade by Modulating the Immune Microenvironment in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CHK1 inhibitor SRA737 is active in PARP inhibitor resistant and CCNE1 amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 22. enamine.net [enamine.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Caco-2 Permeability | Evotec [evotec.com]

Sra-737 and the DNA Damage Response Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sra-737 (also known as CCT245737) is a potent and selective, orally bioavailable small molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), a complex signaling network that maintains genomic integrity.[3][4] In cancer cells, which often harbor defects in DNA repair and cell cycle checkpoints, there is an increased reliance on the remaining DDR pathways, such as the one mediated by Chk1, for survival. This dependency creates a therapeutic window for Chk1 inhibitors like Sra-737, which can induce synthetic lethality in tumor cells with specific genetic backgrounds. This guide provides an in-depth overview of Sra-737, its mechanism of action within the DDR pathway, a summary of its preclinical and clinical activity, and detailed experimental protocols for its evaluation.

Introduction to the DNA Damage Response and the Role of Chk1

The DNA damage response is an essential network of cellular pathways that detect, signal, and repair DNA lesions.[5] This response is crucial for preventing the accumulation of mutations and maintaining genomic stability. Key players in the DDR include sensor proteins that recognize DNA damage, transducer kinases that amplify the damage signal, and effector proteins that execute the appropriate cellular response, such as cell cycle arrest, DNA repair, or apoptosis.[3]

Checkpoint kinase 1 (Chk1) is a key transducer kinase in the DDR pathway.[4] It is primarily activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-strand DNA breaks and replication stress.[3] Once activated, Chk1 phosphorylates a variety of downstream targets to initiate cell cycle arrest, particularly at the G2/M checkpoint, allowing time for DNA repair.[6] In many cancer cells with a defective G1/S checkpoint (often due to TP53 mutations), the G2/M checkpoint becomes critical for survival, making Chk1 an attractive therapeutic target.[5][7]

Sra-737: A Selective Chk1 Inhibitor

Sra-737 is an orally active inhibitor of Chk1 with high selectivity.[8] Its mechanism of action involves binding to Chk1 and preventing its kinase activity, thereby abrogating the DNA damage-induced cell cycle arrest.[1] This leads to an accumulation of DNA damage, forcing cells with compromised checkpoint controls into premature and lethal mitosis, a concept known as synthetic lethality.[1][9]

Mechanism of Action

In response to DNA damage or replication stress, ATR phosphorylates and activates Chk1.[3] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive mitotic entry. By inhibiting Chk1, Sra-737 prevents the inactivation of Cdc25, leading to inappropriate CDK activation and premature entry into mitosis despite the presence of damaged DNA. This results in mitotic catastrophe and subsequent cancer cell death.

Caption: Sra-737 inhibits Chk1, preventing G2/M arrest and forcing premature mitosis.

Quantitative Data Summary

Preclinical Activity of Sra-737

Sra-737 has demonstrated potent single-agent and combination activity in a variety of cancer cell lines and xenograft models.

| Parameter | Value | Cell Lines/Model | Reference |

| Enzymatic IC50 (Chk1) | 1.4 ± 0.3 nM | Recombinant human CHK1 | [10] |

| Cellular Chk1 Activity IC50 | 30-220 nM | HT29, SW620, MiaPaCa-2, Calu6 | [10][11] |

| GI50 (Single Agent) | 0.41 to 5.4 µM | Various cell lines | [5] |

| Selectivity (vs. CDK1) | >1,000-fold | Kinase panel | [10] |

| Selectivity (vs. CHK2) | >1,000-fold | Kinase panel | [10] |

| Mouse Oral Bioavailability | 100% | BALB/c mice | [10] |

Clinical Trial Data

Sra-737 has been evaluated in Phase I/II clinical trials as both a monotherapy (NCT02797964) and in combination with low-dose gemcitabine (NCT02797977).

Table 2: Sra-737 Monotherapy Clinical Trial (NCT02797964) Key Findings [1][3][12][13]

| Parameter | Value |

| Total Patients Treated | 107 |

| Dose Range | 20-1300 mg QD |

| Maximum Tolerated Dose (MTD) | 1000 mg QD |

| Recommended Phase 2 Dose (RP2D) | 800 mg QD |

| Common Toxicities (Grade 1/2) | Diarrhea, nausea, vomiting, fatigue |

| Dose-Limiting Toxicities (DLTs) | Gastrointestinal events, neutropenia, thrombocytopenia |

| Pharmacokinetics (800 mg QD) | Mean Cmin of 312 ng/mL (546 nM) |

| Objective Responses | No partial or complete responses observed |

Table 3: Sra-737 with Low-Dose Gemcitabine Clinical Trial (NCT02797977) Key Findings [8][14][15][16]

| Parameter | Value |

| Total Patients Enrolled | 143 |

| Recommended Phase 2 Dose (RP2D) | Sra-737 500 mg + Gemcitabine 250 mg/m² |

| Common Toxicities (Grade 1/2) | Nausea, vomiting, fatigue, diarrhea |

| Grade ≥3 Toxicities (at RP2D) | Anemia (11.7%), Neutropenia (16.7%), Thrombocytopenia (10%) |

| Overall Objective Response Rate (ORR) | 10.8% |

| ORR in Anogenital Cancer | 25% |

| Tumor Types with Partial Responses | Anogenital, cervical, high-grade serous ovarian, rectal, and small cell lung cancer |

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard methodologies to determine cell viability following Sra-737 treatment.[5][6][7]

Materials:

-

96-well cell culture plates

-

Sra-737

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of Sra-737 for the desired duration (e.g., 72-96 hours).

-

Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Wash the plates five times with deionized water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated controls.

Assessment of DNA Double-Strand Breaks: γH2AX Foci Formation Assay

This immunofluorescence-based assay quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks.[17][18][19]

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

Sra-737

-

Paraformaldehyde (PFA), 4%

-

Triton X-100, 0.3% in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with Sra-737 for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution following Sra-737 treatment.[20][21]

Materials:

-

Sra-737-treated and control cells

-

PBS

-

Ethanol, 70% (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Sra-737 and the DNA Damage Response Pathway

Caption: Sra-737 disrupts the DDR pathway, leading to mitotic catastrophe.

Experimental Workflow for Sra-737 Evaluation

Caption: A typical workflow for the preclinical evaluation of Sra-737.

Logical Relationship of Sra-737's Therapeutic Strategy

Caption: Sra-737 exploits cancer cell dependencies to induce synthetic lethality.

Conclusion

Sra-737 is a promising therapeutic agent that targets the Chk1 kinase, a key component of the DNA damage response pathway. Its mechanism of action, which induces synthetic lethality in cancer cells with specific genetic vulnerabilities, has been validated in preclinical studies. While monotherapy has shown limited efficacy in clinical trials, combination strategies, particularly with agents that induce replication stress like low-dose gemcitabine, have demonstrated encouraging anti-tumor activity. Further research is warranted to identify predictive biomarkers to select patient populations most likely to benefit from Sra-737-based therapies and to explore novel combination approaches. This technical guide provides a comprehensive resource for researchers and drug development professionals working on Sra-737 and other DDR inhibitors.

References

- 1. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer. — Department of Oncology [oncology.ox.ac.uk]

- 2. sectoral.com [sectoral.com]

- 3. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biospace.com [biospace.com]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

- 8. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. explorationpub.com [explorationpub.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. ascopubs.org [ascopubs.org]

- 14. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status [explorationpub.com]

- 18. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

SRA-737: A Deep Dive into its Effects on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

SRA-737 (also known as CCT245737) is a potent and selective, orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) and cell cycle regulation.[1][2][3][4][5] This technical guide provides an in-depth analysis of the mechanism of action of SRA-737, focusing on its impact on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

CHK1 is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[2][6] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[7][8] SRA-737 selectively binds to and inhibits the activity of CHK1, thereby abrogating this crucial checkpoint control.[2] This disruption of DNA damage repair can lead to the accumulation of genetic errors, ultimately inducing apoptosis in cancer cells.[2]

Notably, SRA-737 has demonstrated the ability to potentiate the cytotoxicity of DNA-damaging chemotherapeutic agents.[2][9] By inhibiting CHK1, SRA-737 prevents the cell from arresting in response to chemotherapy-induced DNA damage, forcing the cell to enter mitosis with damaged DNA, a process known as mitotic catastrophe, which leads to cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of SRA-737.

Table 1: In Vitro Kinase Inhibitory Potency of SRA-737

| Target Kinase | IC50 (nM) | Selectivity vs. CHK1 | Reference |

| CHK1 | 1.4 ± 0.3 | - | [1] |

| CHK1 | 1.3 | - | [3] |

| CHK2 | 9030 | >1,000-fold | [1] |

| CDK1 | 1260-2440 | >1,000-fold | [1] |

| ERK8 | 130 | >90-fold | [1][3] |

| PKD1 | 298 | >90-fold | [1][3] |

| RSK1 | 362 | >90-fold | [1][3] |

| RSK2 | 361 | >90-fold | [1][3] |

Table 2: Cellular Activity of SRA-737

| Assay | Cell Line(s) | IC50 / GI50 | Reference |

| Cellular CHK1 Inhibition | Multiple Human Tumor Cell Lines | 30-220 nM | [1][9] |

| Abrogation of Etoposide-induced G2 Checkpoint (MIA) | HT29, SW620, MiaPaCa-2, Calu-6 | 30-220 nM | [3][9] |

| Antiproliferative Activity (72h MTS assay) | HEK293 | GI50 = 1.387 µM | [1] |

| Antiproliferative Activity (72h MTS assay) | HT-29 | GI50 = 9.223 µM | [1] |

| Single-Agent Antiproliferative Activity | HT29, SW620, MiaPaCa-2, Calu-6 | GI50 = 0.41-5.4 µM | [9] |

Effect on Cell Cycle Checkpoints

SRA-737's primary effect on cell cycle checkpoints is the abrogation of the G2/M checkpoint.[1][10] In response to DNA damage, the G2/M checkpoint prevents cells from entering mitosis. By inhibiting CHK1, SRA-737 overrides this arrest, causing premature mitotic entry.[10]

The efficacy of SRA-737 is particularly pronounced in cancer cells with a compromised G1/S checkpoint, often due to mutations in genes like TP53.[7] These cells are highly dependent on the S and G2/M checkpoints for survival, especially under conditions of replication stress.[4][5][7] By inhibiting CHK1, SRA-737 creates a state of synthetic lethality, where the combination of a defective G1/S checkpoint and inhibition of the G2/M checkpoint is lethal to the cancer cell, while normal cells with an intact G1/S checkpoint are less affected.[7]

Preclinical studies have shown that SRA-737, both as a single agent and in combination with DNA-damaging agents, leads to an increase in DNA damage markers such as γH2AX and a reduction in markers of cell cycle arrest like pY15 CDK1.[6][9][11]

Signaling Pathway Visualization

The following diagram illustrates the central role of CHK1 in the DNA damage response and how SRA-737 intervenes.

Caption: Mechanism of SRA-737 in abrogating the G2/M checkpoint.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of concentrations of SRA-737, a DNA-damaging agent, or a combination of both. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).

-

Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with water and allow them to air dry.

-

Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Cell Cycle Analysis (Flow Cytometry with BrdU and Propidium Iodide)

-

Cell Treatment: Treat cells with SRA-737, with or without a preceding treatment with a DNA-damaging agent (e.g., etoposide or gemcitabine).

-

BrdU Labeling: Pulse-label the cells with 10 µM Bromodeoxyuridine (BrdU) for a short period (e.g., 1 hour) before harvesting.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C.

-

Denaturation: Wash the fixed cells and resuspend in 2M HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA.

-

Neutralization: Neutralize the acid by adding 0.1 M sodium borate buffer (pH 8.5).

-

Antibody Staining: Wash the cells and incubate with an anti-BrdU antibody (e.g., FITC-conjugated) for 1 hour at room temperature in the dark.

-

DNA Staining: Wash the cells and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer. BrdU-FITC will detect cells in S-phase, while PI will determine the DNA content (G1, S, G2/M phases).

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Phosphorylated Proteins

-

Cell Lysis: Treat cells as required, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CHK1 (S296), phospho-CDK1 (Y15), γH2AX) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflow Visualizations

The following diagrams illustrate a typical experimental workflow and the logical basis for the synthetic lethality of SRA-737.

Caption: A typical workflow for evaluating SRA-737's synergistic effects.

Caption: The principle of synthetic lethality with SRA-737 in TP53 mutant cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]